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Introduction
5-Nitropseudocumene, systematically known as 1,2,4-trimethyl-5-nitrobenzene, is a

nitroaromatic hydrocarbon of significant interest in synthetic organic chemistry.[1][2] Its

molecular structure, featuring a benzene ring substituted with three methyl groups and a nitro

group, provides a unique combination of steric and electronic properties. This guide offers a

comprehensive overview of the physical and chemical properties of 5-nitropseudocumene,

detailed experimental protocols for its synthesis and characterization, and a discussion of its

potential applications, particularly in the realm of drug discovery and medicinal chemistry.

The pseudocumene (1,2,4-trimethylbenzene) scaffold is a recurring motif in pharmacologically

active molecules, and the introduction of a nitro group opens up a plethora of synthetic

possibilities. The nitro group is a versatile functional group that can be readily transformed into

other functionalities, such as amines, or used to activate the aromatic ring for nucleophilic

substitution reactions.[3][4][5][6] Understanding the nuanced properties of 5-

nitropseudocumene is therefore crucial for its effective utilization as a building block in the

synthesis of complex molecular architectures.
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A thorough understanding of the physicochemical properties of a compound is fundamental to

its application in research and development. The key physical and chemical properties of 5-

nitropseudocumene are summarized in the table below.

Property Value Source(s)

Molecular Formula C₉H₁₁NO₂ [1][2]

Molecular Weight 165.19 g/mol [1]

Appearance Solid Sigma-Aldrich

Melting Point 68-72 °C Sigma-Aldrich

Boiling Point 265 °C Sigma-Aldrich

CAS Number 610-91-3 [1]

Synonyms

1,2,4-Trimethyl-5-

nitrobenzene, 5-Nitro-1,2,4-

trimethylbenzene

[1][2]

InChI Key
WILMQVBUVCETSB-

UHFFFAOYSA-N
[1]

SMILES CC1=CC(=C(C=C1C)[O-])C [1]

Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of 5-

nitropseudocumene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 5-nitropseudocumene is expected to show distinct

signals for the aromatic protons and the methyl protons. The electron-withdrawing nature of

the nitro group will cause a downfield shift in the signals of the adjacent aromatic protons.[7]

[8] The aromatic region will likely display two singlets, corresponding to the two non-

equivalent aromatic protons. The methyl groups will also exhibit distinct singlets in the upfield

region of the spectrum.
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¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of

each carbon atom in the molecule. The carbon atom attached to the nitro group will be

significantly deshielded and appear at a lower field. The signals for the methyl carbons will

be observed at higher field.[7][8]

A representative, though not experimentally derived, depiction of the expected NMR peak

assignments is available on public databases such as PubChem.[1]

Infrared (IR) Spectroscopy
The IR spectrum of 5-nitropseudocumene is characterized by strong absorption bands

corresponding to the nitro group. Specifically, asymmetric and symmetric stretching vibrations

of the N-O bond are typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹,

respectively. Additional bands corresponding to C-H stretching of the aromatic ring and methyl

groups, as well as C=C stretching of the aromatic ring, will also be present.[1][9]

Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 5-nitropseudocumene will show a molecular

ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns will likely involve

the loss of the nitro group (NO₂) and successive loss of methyl radicals.[1][10]

Chemical Properties and Reactivity
The chemical behavior of 5-nitropseudocumene is dictated by the interplay of the electron-

donating methyl groups and the strongly electron-withdrawing nitro group.

Synthesis of 5-Nitropseudocumene
The most common method for the synthesis of 5-nitropseudocumene is the direct nitration of

pseudocumene (1,2,4-trimethylbenzene). This electrophilic aromatic substitution reaction is

typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric

acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium

ion (NO₂⁺), which then attacks the electron-rich aromatic ring of pseudocumene. The directing

effects of the three methyl groups favor substitution at the C5 position.
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Pseudocumene
(1,2,4-Trimethylbenzene) 5-NitropseudocumeneNitrationHNO₃, H₂SO₄

Click to download full resolution via product page

Caption: Synthesis of 5-Nitropseudocumene via Nitration.

Reactivity of the Nitro Group
The nitro group of 5-nitropseudocumene is a versatile handle for further functionalization.

Reduction to an Amine: The nitro group can be readily reduced to an amino group (NH₂) to

form 5-aminopseudocumene. This transformation is a cornerstone of aromatic chemistry and

can be achieved using various reducing agents, such as tin or iron in the presence of

hydrochloric acid, or through catalytic hydrogenation. The resulting aniline derivative is a

valuable precursor for the synthesis of a wide range of compounds, including dyes,

pharmaceuticals, and polymers.

Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group

activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and

para to it. While the positions ortho to the nitro group in 5-nitropseudocumene are sterically

hindered by the methyl groups, this activation can still facilitate the displacement of a

suitable leaving group, should one be present on the ring.[3][4][5][6][11]

Experimental Protocols
Synthesis of 5-Nitropseudocumene
Materials:

Pseudocumene (1,2,4-trimethylbenzene)

Concentrated nitric acid (70%)

Concentrated sulfuric acid (98%)

Ice
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Dichloromethane

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Rotary evaporator

Separatory funnel

Magnetic stirrer and stir bar

Ice bath

Procedure:

In a flask equipped with a magnetic stir bar and placed in an ice bath, slowly add

concentrated sulfuric acid to an equal volume of concentrated nitric acid with constant

stirring. Keep the temperature of the nitrating mixture below 10 °C.

In a separate flask, dissolve pseudocumene in a minimal amount of dichloromethane.

Slowly add the nitrating mixture dropwise to the pseudocumene solution while maintaining

the temperature below 10 °C with vigorous stirring.

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2

hours.

Carefully pour the reaction mixture over crushed ice.

Transfer the mixture to a separatory funnel and extract the organic layer with

dichloromethane.

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution

until the effervescence ceases.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent, such as

ethanol.

Characterization Workflow

Crude Product

Recrystallization

TLC / HPLC

Spectroscopic Analysis
(NMR, IR, MS)

Pure 5-Nitropseudocumene

Click to download full resolution via product page

Caption: Workflow for the Purification and Characterization of 5-Nitropseudocumene.

Applications in Drug Discovery and Research
While 5-nitropseudocumene itself is not a therapeutic agent, its structural motifs and reactive

handles are of considerable interest to medicinal chemists.

As a Synthetic Intermediate: The true value of 5-nitropseudocumene in drug discovery lies in

its potential as a versatile starting material. The conversion of the nitro group to an amine

provides a key entry point for the construction of more complex molecules. The resulting 5-

aminopseudocumene can be further elaborated through a variety of reactions, such as
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amide bond formation, sulfonylation, and diazotization, to generate libraries of compounds

for biological screening.

The Role of the Pseudocumene Scaffold: The trimethylbenzene core can impart favorable

pharmacokinetic properties to a drug candidate, such as increased lipophilicity, which can

enhance membrane permeability and oral bioavailability. The specific substitution pattern of

pseudocumene can also influence the binding affinity and selectivity of a molecule for its

biological target.

Nitroaromatics in Medicinal Chemistry: Nitroaromatic compounds have a long history in

medicine and continue to be a source of new drug leads. The nitro group can participate in

crucial interactions with biological targets and is a key feature in several approved drugs.

Furthermore, the bioreduction of the nitro group under hypoxic conditions is a strategy that

has been explored for the development of targeted anticancer agents.

Conclusion
5-Nitropseudocumene is a valuable chemical entity with a well-defined set of physicochemical

and spectroscopic properties. Its synthesis is straightforward, and its chemical reactivity,

particularly the versatility of the nitro group, makes it an attractive building block for synthetic

chemists. For researchers in drug discovery, 5-nitropseudocumene represents a readily

accessible starting material for the generation of novel compounds with potential therapeutic

applications. A thorough understanding of the principles outlined in this guide will enable

scientists to effectively harness the potential of this important nitroaromatic compound in their

research endeavors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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